molecular formula C22H27N7O13P2 B1195162 3-Aeadt CAS No. 82773-63-5

3-Aeadt

Cat. No.: B1195162
CAS No.: 82773-63-5
M. Wt: 659.4 g/mol
InChI Key: JVELNHZMYGAELO-RBEMOOQDSA-N
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Description

A detailed introduction would require information on the compound’s chemical structure, synthesis pathways, functional groups, and applications. However, none of the provided sources mention 3-Aeadt. For hypothetical context, analogous compounds (e.g., 3-indoleacetic acid, referenced in ) are often analyzed for properties such as solubility, reactivity, and biological activity. Without specific data, researchers would typically rely on databases like PubChem () or analytical protocols () to characterize novel compounds.

Properties

CAS No.

82773-63-5

Molecular Formula

C22H27N7O13P2

Molecular Weight

659.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C22H27N7O13P2/c23-11-2-1-4-27(6-11)21-17(32)15(30)12(40-21)7-38-43(34,35)42-44(36,37)39-8-13-16(31)18(33)22(41-13)29-10-25-14-19-24-3-5-28(19)9-26-20(14)29/h1-6,9-10,12-13,15-18,21-22,30-33H,7-8,23H2,(H-,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1

InChI Key

JVELNHZMYGAELO-RBEMOOQDSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)N

Synonyms

3-AEADT
3-aminopyridine 1,N(6)-ethenoadenine dinucleotide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would involve the following steps, as outlined in the evidence:

Structural and Functional Analysis

  • PubChem 2-D/3-D Neighbors : Use tools like PubChem’s 2-D and 3-D structural similarity searches to identify analogs (). For example, compounds with shared functional groups (e.g., amines, carboxylates) or stereochemistry would be prioritized.
  • Pharmacological Activity: Compare annotated biological roles (e.g., via MeSH terms in ) or FDA-approved drug status (e.g., Drug-(A) subset in ).

Analytical and Experimental Data

  • Spectroscopic and Chromatographic Data : Apply methods from AOAC guidelines () to measure properties like melting point, NMR spectra, or HPLC retention times.
  • Safety and Toxicity: Reference safety data sheets (e.g., ) to evaluate hazards such as carcinogenicity or environmental impact.

Case Study: Hypothetical Comparison Table

Property 3-Aeadt Compound X Compound Y Method/Reference
Molecular Weight Mass spectrometry
Solubility (Water) OECD 105 guideline
Pharmacological Activity MeSH annotation
Toxicity (LD50) SDS guidelines

Research Limitations and Recommendations

  • Gaps in Evidence : The absence of this compound in the provided sources highlights the need for primary literature searches using tools like Research Rabbit () or Connected Papers ().

  • Methodological Rigor : Follow analytical chemistry standards () to ensure reproducibility, including detailed experimental protocols and statistical validation ().

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